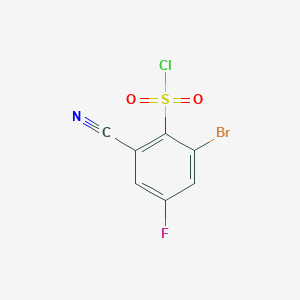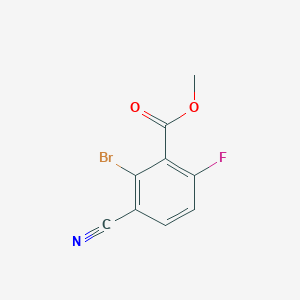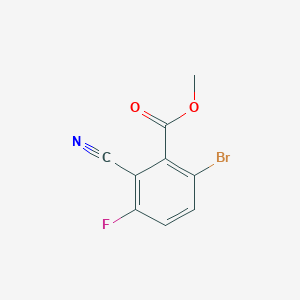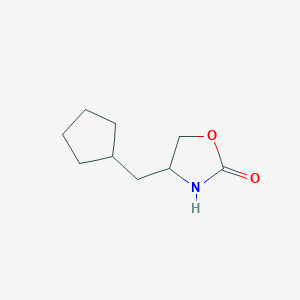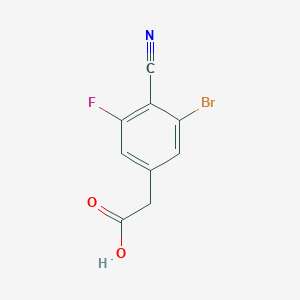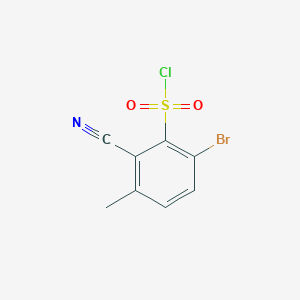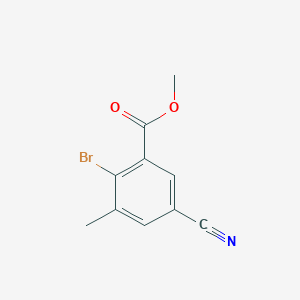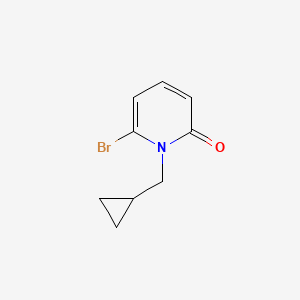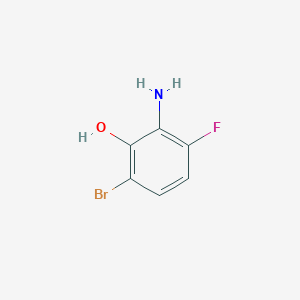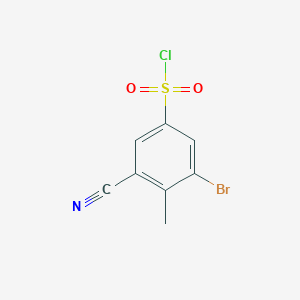![molecular formula C29H36N2O7 B1415668 L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 1354905-64-8](/img/structure/B1415668.png)
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
概要
説明
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a synthetic derivative of the essential amino acid L-lysine. This compound is designed for specialized research applications, with modifications enhancing its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves multiple steps:
Protection of the lysine amino groups: : Typically, the ε-amino group of lysine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction is conducted in a suitable solvent like dimethylformamide (DMF) with base catalysts.
Formation of the dioxobutyl moiety: : The protected lysine derivative undergoes reaction with a compound like 4-(1,1-dimethylethoxy)-1,4-dioxobutane under controlled conditions, often in the presence of a dehydrating agent.
Deprotection of the amino groups: : Final deprotection steps involve removing the Fmoc group, typically using piperidine in DMF.
Industrial Production Methods
The industrial production of this compound relies on automated synthesizers and large-scale reactors to ensure precision and scalability. The process emphasizes maintaining purity and yield through meticulous control of reaction parameters and purification techniques like chromatography.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : L-Lysine derivatives can undergo oxidation reactions, often catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Selective reduction of functional groups, particularly carbonyls, can be achieved using agents like sodium borohydride.
Substitution: : The protected amino groups allow for targeted substitution reactions with electrophiles under mild conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide, tetrahydrofuran.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed
The specific reactions yield a variety of modified lysine derivatives, which can be further utilized in peptide synthesis, biomedical research, or as intermediates in complex organic syntheses.
科学的研究の応用
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- has broad applications in scientific research:
Chemistry: : Utilized in the synthesis of complex peptides and proteins, and as a building block for novel amino acid derivatives.
Biology: : Acts as a substrate in enzymatic studies and protein engineering.
Medicine: : Investigated for its potential in drug design and development, particularly in targeting specific cellular pathways.
Industry: : Employed in the manufacture of specialized biochemical reagents and diagnostic tools.
作用機序
The compound exerts its effects through interaction with specific molecular targets, primarily via its modified lysine moiety. The dioxobutyl and Fmoc groups confer unique reactivity, allowing it to participate in enzyme-catalyzed reactions and binding interactions with high specificity. Pathways involving amide bond formation and cleavage are particularly relevant.
類似化合物との比較
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- stands out due to its unique protective groups and reactivity profile.
Similar Compounds
L-Lysine, N6-(tert-butoxycarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-: : Similar structure but with different protecting groups.
Nα-Fmoc-Nε-(Boc)-L-lysine: : Commonly used in peptide synthesis.
L-Lysine methyl ester hydrochloride: : Used in different types of chemical modifications.
This compound's uniqueness lies in its ability to selectively undergo complex transformations, making it indispensable in advanced research applications.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-29(2,3)38-26(33)16-15-25(32)30-17-9-8-14-24(27(34)35)31-28(36)37-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,32)(H,31,36)(H,34,35)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYZSCWHJQXLGA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


